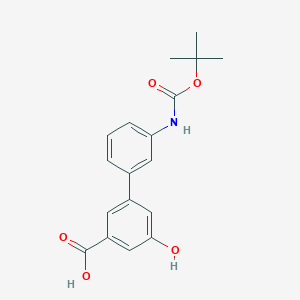
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid, 95% (abbreviated as 2-(3-BOC-AP-6-FBA) is a fluorinated organic compound that has been used in a variety of scientific research applications. It is a white solid that is insoluble in water, but soluble in many organic solvents. The compound is a derivative of benzoic acid, which is an aromatic carboxylic acid. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties.
Aplicaciones Científicas De Investigación
2-(3-BOC-AP-6-FBA) has been used in a variety of scientific research applications. It has been used as a substrate for the detection of enzyme activity, as a ligand for the binding of proteins, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of drug compounds, in the study of enzyme kinetics, and in the study of biochemical pathways.
Mecanismo De Acción
2-(3-BOC-AP-6-FBA) has a unique mechanism of action that is dependent on its structure and properties. The fluorine atom enhances the polarity of the compound and is responsible for the compound’s unique properties. The BOC group is an amino protecting group, which is used to protect the amino group from unwanted side reactions. The compound is a substrate for enzymes and can be used as a ligand for the binding of proteins.
Biochemical and Physiological Effects
2-(3-BOC-AP-6-FBA) has been used in the study of biochemical pathways and enzyme kinetics. It has been used to study the effects of enzymes on the metabolism of drugs and other compounds. It has been used to study the effects of drugs on the body, as well as the effects of drugs on the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-BOC-AP-6-FBA) has several advantages for use in laboratory experiments. It is a white solid that is insoluble in water, but soluble in many organic solvents. This makes the compound easy to work with and handle in the laboratory. The compound is also stable and can be stored for long periods of time without degradation. The compound is also relatively inexpensive, making it an attractive choice for use in laboratory experiments.
The main limitation of 2-(3-BOC-AP-6-FBA) is that it is not suitable for use in human clinical trials due to its potential toxicity. The compound has not been tested in humans and its safety in humans is unknown.
Direcciones Futuras
The use of 2-(3-BOC-AP-6-FBA) in scientific research is still in its early stages. Future research should focus on the development of more efficient synthesis methods and the use of the compound in a variety of applications. Additionally, future research should focus on the safety of the compound in humans, as well as its potential therapeutic applications in the treatment of diseases. Other potential future research directions include the use of the compound in drug delivery systems, the use of the compound as a reagent for the synthesis of other compounds, and the use of the compound in the study of biochemical pathways.
Métodos De Síntesis
2-(3-BOC-AP-6-FBA) can be synthesized through a multi-step reaction sequence. The first step involves the reaction of benzoic acid with an amino protecting group, such as BOC. This reaction produces the protected benzoic acid derivative. The second step involves the reaction of the protected benzoic acid derivative with a fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI). This reaction produces the desired 2-(3-BOC-AP-6-FBA) compound.
Propiedades
IUPAC Name |
2-fluoro-6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-12-7-4-6-11(10-12)13-8-5-9-14(19)15(13)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQBNZOYLOPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-6-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)
![6-Chloro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412400.png)
![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)


![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)







